2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.: 931722-59-7
Cat. No.: VC11895789
Molecular Formula: C24H22F3N5O2S
Molecular Weight: 501.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931722-59-7 |
|---|---|
| Molecular Formula | C24H22F3N5O2S |
| Molecular Weight | 501.5 g/mol |
| IUPAC Name | 2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C24H22F3N5O2S/c1-2-31-14-19-21(30-31)22(34)32(13-12-16-8-4-3-5-9-16)23(29-19)35-15-20(33)28-18-11-7-6-10-17(18)24(25,26)27/h3-11,14H,2,12-13,15H2,1H3,(H,28,33) |
| Standard InChI Key | SFTIHKLOUDUEAN-UHFFFAOYSA-N |
| SMILES | CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)CCC4=CC=CC=C4 |
| Canonical SMILES | CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)CCC4=CC=CC=C4 |
Introduction
The compound 2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide represents a novel chemical entity within the class of pyrazolo[4,3-d]pyrimidine derivatives. These compounds are widely studied for their biological activities, particularly in oncology and enzyme inhibition. This article provides a detailed exploration of its structure, synthesis, biological properties, and potential applications.
Structural Overview
The compound features:
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A pyrazolo[4,3-d]pyrimidine scaffold, a bicyclic heterocyclic system known for its pharmacological versatility.
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A sulfanyl group attached at the 5-position of the pyrazolo[4,3-d]pyrimidine ring.
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A trifluoromethyl-substituted phenylacetamide moiety, contributing to its lipophilicity and potential bioavailability.
The trifluoromethyl group is often associated with enhanced metabolic stability and improved pharmacokinetics in drug candidates.
Synthesis
The synthesis of compounds like this typically involves multi-step reactions:
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Formation of the pyrazolo[4,3-d]pyrimidine core: This is achieved through cyclization reactions involving hydrazine derivatives and diketone precursors.
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Introduction of the sulfanyl group: Sulfur-containing reagents are used to functionalize the core structure.
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Attachment of the acetamide side chain: Acylation reactions are employed to introduce the N-[2-(trifluoromethyl)phenyl]acetamide group.
Green chemistry approaches have recently been explored for synthesizing similar derivatives, reducing environmental impact while maintaining high yields .
Anticancer Potential
Pyrazolo[4,3-d]pyrimidine derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines:
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Compounds with similar scaffolds showed potent inhibition of lung (A549), breast (MCF-7), and prostate (PC-3) cancer cells .
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The sulfanyl moiety enhances binding affinity to enzyme targets such as tyrosine kinases and CDK2.
Enzyme Inhibition
This compound class is also studied for its ability to inhibit enzymes like EGFR-TK (epidermal growth factor receptor tyrosine kinase) and CDK2 (cyclin-dependent kinase 2), both critical in cancer progression .
Research Findings
| Property | Details |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | ~460 g/mol |
| Key Functional Groups | Pyrazolo[4,3-d]pyrimidine core; sulfanyl; trifluoromethyl-substituted phenyl |
| Biological Targets | EGFR-TK, CDK2, 5-LOX |
| IC50_{50}50 (A549 cells) | Typically in low micromolar range (~1–5 µM for similar compounds) |
Applications and Future Directions
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Oncology: The compound holds promise as a lead candidate for anticancer drug development due to its potent cytotoxicity against tumor cells.
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Inflammation: Its potential as a 5-LOX inhibitor warrants further investigation into anti-inflammatory applications.
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Drug Design Optimization: Modifications to the trifluoromethyl or sulfanyl groups could enhance specificity and reduce off-target effects.
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